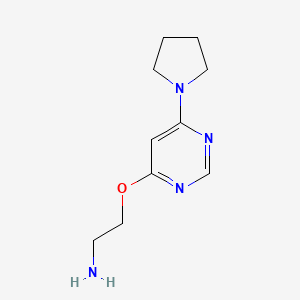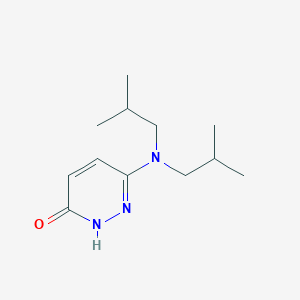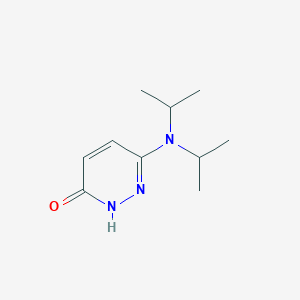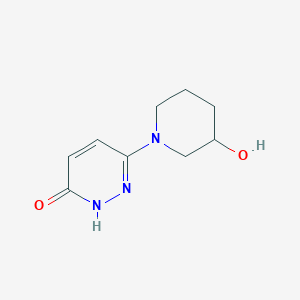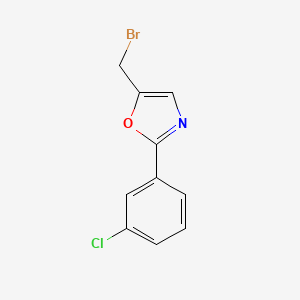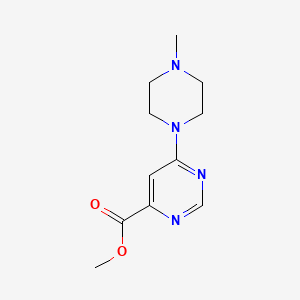
4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
The pyrimidine ring, a core structure in 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, is widely recognized for its significance due to its presence in DNA and RNA as nitrogenous bases. The study of thiopyrimidine derivatives, which share a structural resemblance with the compound , reveals their importance in medicine and nonlinear optics (NLO). For example, the structural parameters, electronic properties, and NLO characteristics of various thiopyrimidine derivatives have been explored using density functional theory (DFT) and time-dependent DFT (TDDFT) analyses. These studies highlight the potential of pyrimidine derivatives for optoelectronic applications due to their considerable NLO activity, suggesting similar potential for 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine derivatives (Hussain et al., 2020).
Synthesis and Biological Applications
The synthesis of novel compounds based on pyrimidine structures, including those with substitutions that might resemble 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, has been reported. These compounds exhibit various biological activities, which may include antimicrobial, antifungal, and antitumor effects. For instance, the creation of pyrimidine-based Schiff base of isoniazid and its evaluation for antimicrobial and antituberculosis activity demonstrates the diverse pharmacological potential of pyrimidine derivatives (Soni & Patel, 2017). Such studies imply that specific modifications to the pyrimidine core, like those in 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, can lead to compounds with significant biological relevance.
Corrosion Inhibition
Research into the use of pyrimidine derivatives as corrosion inhibitors for metals in acidic environments provides insight into industrial applications. For example, the efficacy of certain pyrimidinic Schiff bases in preventing corrosion of mild steel in hydrochloric acid solutions has been explored, indicating that pyrimidine compounds can effectively protect metals from corrosion, suggesting potential industrial applications for 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine derivatives in materials science (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
The safety information for “4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine” indicates that it has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(2-methylprop-1-enyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTYPVQIIIZINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

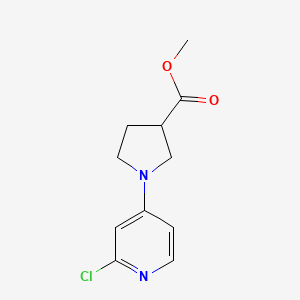
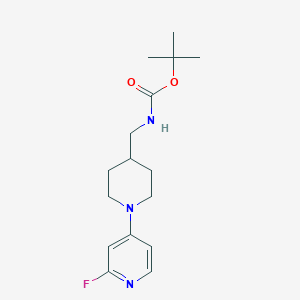


![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)
